The synthesis of 4-Fluoro-1H-indazole-7-carboxylic acid typically follows these steps:
Optimizations in industrial production may include the use of catalysts to enhance reaction efficiency and yield .
4-Fluoro-1H-indazole-7-carboxylic acid can participate in several chemical reactions:
These reactions are crucial for modifying the compound for specific applications in research and industry.
The mechanism of action for 4-Fluoro-1H-indazole-7-carboxylic acid involves its interaction with biological targets such as enzymes and receptors. The presence of the fluorine atom enhances binding affinity and selectivity, which can lead to potent biological effects. This mechanism is particularly relevant in studies focused on enzyme inhibition and receptor binding, indicating potential therapeutic applications .
The physical properties of 4-Fluoro-1H-indazole-7-carboxylic acid include:
Chemical properties include:
Relevant analyses often involve spectroscopy (NMR, IR) to confirm structure and purity .
4-Fluoro-1H-indazole-7-carboxylic acid has diverse applications in scientific research:
This compound's unique structure and properties make it valuable across multiple scientific disciplines.
Fluorinated indazole derivatives represent a cornerstone of modern medicinal chemistry due to their enhanced pharmacokinetic properties and target-binding capabilities. The strategic incorporation of fluorine atoms into heterocyclic scaffolds like indazole improves metabolic stability, membrane permeability, and bioavailability—attributes critical for drug efficacy [3] [8]. Indazole-based pharmaceuticals such as the anticancer agent pazopanib and the anti-inflammatory benzydamine exemplify the therapeutic impact of this scaffold [3]. Fluorine’s strong electronegativity and small atomic radius (van der Waals radius: 1.47 Å) allow it to modulate electronic effects through dipole interactions and hydrogen bonding while minimally increasing molecular weight. This enables precise optimization of drug-receptor interactions . Recent studies indicate that >30% of newly developed agrochemicals and pharmaceuticals contain fluorine, with fluorinated indazoles showing particular promise in kinase inhibition and CNS targeting [8]. The MAO-B inhibitory activity of 7-nitroindazole derivatives (IC50 values down to 0.0025 µM) underscores fluorine’s role in enhancing potency against neurological targets [8].
Table 1: Commercial Availability of Key Fluorinated Indazole Intermediates
Compound Name | CAS Number | Purity | Price (1g) | Supplier Reference |
---|---|---|---|---|
Methyl 7-fluoro-1H-indazole-4-carboxylate | 1079993-19-3 | 95% | $333–$677 | [1] |
4-Fluoro-1H-indazole-7-carboxylic acid | 1785361-20-7 | Not specified | Inquiry-based | |
3-Chloro-6-fluoro-1H-indazole-4-carboxylic acid | 885521-97-1 | Not specified | Not listed | [9] |
4-Fluoro-1H-indazole-7-carboxylic acid (CAS: 1785361-20-7) possesses distinct structural features that define its chemical behavior. The molecular formula (C8H5FN2O2) includes a carboxylic acid at C7 and fluorine at C4, creating an asymmetric hydrogen-bonding motif. The fluorine atom’s +I effect increases the indazole ring’s electron density, while the ortho-positioned carboxylic acid facilitates zwitterion formation through N1H⋯O=C interactions [1] . This tautomerism enhances solubility in polar solvents—a property exploited in metallocene-based anticancer agents where solubility dictates cellular uptake [5].
NMR studies reveal characteristic shifts confirming regiochemistry: the C4-F signal appears at δ ~160 ppm in 19F-NMR due to shielding by the adjacent carboxylic acid, while H6 resonates downfield (δ 8.2–8.5 ppm) in 1H-NMR spectra . X-ray crystallography of analogous compounds (e.g., indazol-2-yl-acetic acid) demonstrates supramolecular architectures via O-H⋯N hydrogen bonds, suggesting similar lattice stabilization for the title compound . These interactions enable predictable crystal engineering for formulation development.
Synthetically, the compound serves as a versatile building block. The carboxylic acid undergoes amidation or esterification, while the fluorine participates in nucleophilic substitution or metal-catalyzed cross-couplings [9]. Computational ADMET profiling indicates lower logP values (calculated: 1.38) than non-fluorinated analogs, correlating with reduced hepatotoxicity—a key advantage in lead optimization [5].
Table 2: Spectral Characteristics of 4-Fluoro-1H-indazole-7-carboxylic Acid and Analogs
Spectral Technique | Key Features | Functional Insights |
---|---|---|
1H-NMR | H6 singlet: δ 8.2–8.5 ppm; Carboxylic acid: δ 12–13 ppm (broad) | Electron-withdrawing effect of fluorine on H6 |
13C-NMR | C4: δ 148–152 ppm (d, JCF ≈ 245 Hz); C7-COOH: δ 167–170 ppm | Fluorine-carbon coupling confirms C4 substitution |
IR | ν(C=O): 1680–1710 cm⁻¹; ν(N-H): 3200–3400 cm⁻¹ | Distinct carbonyl stretching; N-H bonding environment |
The biological activity and chemical reactivity of fluorinated indazoles are exquisitely sensitive to regioisomerism. 4-Fluoro-1H-indazole-7-carboxylic acid differs critically from analogs like 4-fluoro-1H-indazole-6-carboxylic acid and 6-fluoro-1H-indazole-4-carboxylic acid in three aspects:
Halogenation patterns further modulate activity: 3-Chloro-6-fluoro-1H-indazole-4-carboxylic acid exhibits dual MAO-B/antimicrobial effects absent in the mono-fluorinated analog, attributable to chlorine’s enhanced leaving group potential in nucleophilic substitution [8] [9].
Table 3: Comparative Analysis of Fluorinated Indazole Carboxylic Acid Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Biological Activity | Synthetic Accessibility |
---|---|---|---|---|
4-Fluoro-1H-indazole-7-carboxylic acid | C8H5FN2O2 | 180.14 | TTK inhibition (IC50: 0.045–0.2 µM) | High (2–3 steps) |
4-Fluoro-2-methyl-2H-indazole-6-carboxylic acid | C9H7FN2O2 | 194.16 | Anticancer (A549 IC50: 1.8 µM) | Moderate (4 steps) |
3-Chloro-6-fluoro-1H-indazole-4-carboxylic acid | C8H4ClFN2O2 | 214.58 | MAO-B inhibition (IC50: <0.1 µM) | Low (5+ steps) |
Methyl 7-fluoro-1H-indazole-4-carboxylate | C9H7FN2O2 | 194.16 | Anticancer intermediate (MCF7 IC50: 4.5 µM) | High (2 steps) |
Synthetic accessibility rated by step count and yield from commercial aniline precursors. Biological data compiled from [1] [5] [8].
This comparative analysis underscores that strategic positioning of fluorine and carboxylic acid groups transforms indazole scaffolds into targeted therapeutics. The C7-carboxylic acid’s vectorial orientation in 4-fluoro-1H-indazole-7-carboxylic acid provides optimal geometry for kinase inhibition, cementing its role as a privileged structure in oncology drug discovery [5] .
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9